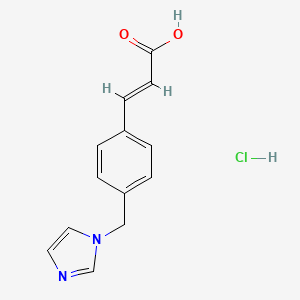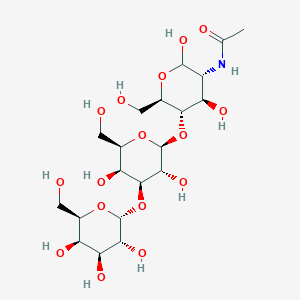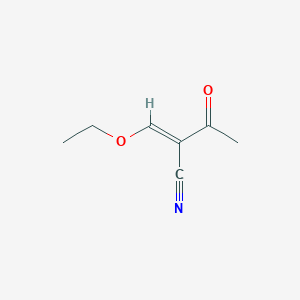
ADENOSINE 5/'-TRIPHOSPHATE TRIS FROM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 5’-triphosphate tris from is a compound that plays a crucial role in cellular energy transfer. It is composed of adenosine, which consists of adenine and ribose, and three phosphate groups. This compound is often referred to as the “energy currency” of the cell because it stores and transfers energy necessary for various biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions
Adenosine 5’-triphosphate tris from can be synthesized through enzymatic reactions involving adenosine and polyphosphate. One method involves using adenosine kinase and polyphosphate kinases in a multi-enzyme cascade system. This process requires specific conditions such as a pH range of 4.0 to 9.0 and temperatures around 45°C .
Industrial Production Methods
Industrial production of adenosine 5’-triphosphate tris from typically involves the use of living yeast cells. This method leverages the natural metabolic pathways of yeast to produce the compound on a large scale. The process includes fermentation and subsequent extraction and purification steps .
化学反応の分析
Types of Reactions
Adenosine 5’-triphosphate tris from undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to adenosine diphosphate and inorganic phosphate.
Phosphorylation: It can donate a phosphate group to other molecules, a process essential in many metabolic pathways.
Common Reagents and Conditions
Common reagents used in reactions involving adenosine 5’-triphosphate tris from include enzymes like adenosine kinase and polyphosphate kinases. Conditions such as specific pH levels and temperatures are crucial for these reactions to proceed efficiently .
Major Products Formed
The major products formed from the hydrolysis of adenosine 5’-triphosphate tris from are adenosine diphosphate and inorganic phosphate. These products are further involved in various cellular processes .
科学的研究の応用
Adenosine 5’-triphosphate tris from has a wide range of applications in scientific research:
Biochemistry: It is used to study energy transfer and metabolic pathways.
Cell Biology: Researchers use it to investigate cell viability, proliferation, and death.
作用機序
Adenosine 5’-triphosphate tris from exerts its effects by donating phosphate groups to various substrates, a process known as phosphorylation. This reaction is mediated by enzymes and is essential for energy transfer within cells. The compound interacts with molecular targets such as kinases and adenylyl cyclase, influencing pathways involved in cellular metabolism and signal transduction .
類似化合物との比較
Similar Compounds
Guanosine 5’-triphosphate: Similar in structure but contains guanine instead of adenine.
Cytidine 5’-triphosphate: Contains cytosine instead of adenine.
Uridine 5’-triphosphate: Contains uracil instead of adenine.
Uniqueness
Adenosine 5’-triphosphate tris from is unique due to its central role in energy transfer and its involvement in a wide range of biochemical processes. Its ability to donate phosphate groups makes it indispensable in cellular metabolism .
特性
CAS番号 |
102047-34-7 |
|---|---|
分子式 |
C18H38N7O19P3 |
分子量 |
749.5 g/mol |
IUPAC名 |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2C4H11NO3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;2*5-4(1-6,2-7)3-8/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);2*6-8H,1-3,5H2/t4-,6-,7-,10-;;/m1../s1 |
InChIキー |
RFLPQCVEEHGPOA-IDIVVRGQSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)
![Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1139525.png)
![6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1139529.png)




![[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane](/img/structure/B1139538.png)

![2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene](/img/structure/B1139543.png)
